5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 276.03 g/mol. This compound features a bromine atom, a cyano group, and a difluoromethyl substituent attached to a benzoic acid backbone. It is classified under benzoic acid derivatives, which are important in various chemical and biological applications.
The synthesis of 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One prevalent method is the Suzuki–Miyaura coupling reaction, which facilitates carbon-carbon bond formation. This method often starts with a suitable aryl halide and a boronic acid, allowing for the introduction of the difluoromethyl group through subsequent reactions.
5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid has a distinct molecular structure characterized by:
The compound's structural formula can be represented as follows:
InChI=1S/C9H4BrF2NO2/c10-7-2-5(9(14)15)4(3-13)1-6(7)8(11)12/h1-2,8H,(H,14,15)FVMWLZVINIEYEQ-UHFFFAOYSA-N .5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity:
Relevant data includes spectral analysis (NMR, IR) confirming functional group presence and purity assessments via chromatography methods .
5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid has several scientific uses:
This compound's unique structural features make it valuable for research across multiple scientific disciplines.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 14681-59-5
CAS No.: 113653-03-5
CAS No.: 2409072-20-2